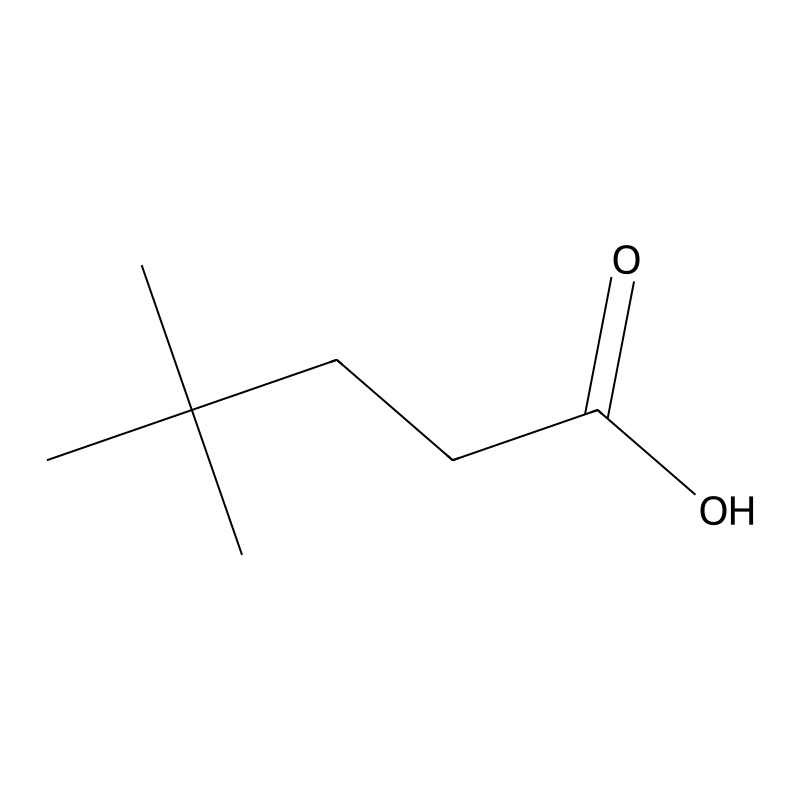

4,4-Dimethylpentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4-Dimethylpentanoic acid is a branched-chain fatty acid with the molecular formula . It features a carboxylic acid functional group (-COOH) and two methyl groups attached to the fourth carbon of a pentanoic acid backbone, making it a unique compound within the fatty acid family. This structural configuration contributes to its distinctive physical and chemical properties, such as its solubility in organic solvents and limited solubility in water.

Potential Antimicrobial Activity:

Limited research suggests that 4,4-dimethylpentanoic acid might possess some antimicrobial activity. A study published in "Letters in Applied Microbiology" investigated the antifungal properties of 4,4-dimethylpentanoic acid and other branched-chain fatty acids against various fungal species. The study found that 4,4-dimethylpentanoic acid exhibited moderate antifungal activity against certain fungal strains, including Candida albicans and Aspergillus niger. However, further research is needed to fully understand the extent and mechanism of this potential activity [].

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Heating may lead to the loss of carbon dioxide, forming shorter-chain hydrocarbons.

- Reduction: Can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

These reactions are fundamental for synthesizing derivatives and exploring its reactivity in organic chemistry.

Several methods exist for synthesizing 4,4-dimethylpentanoic acid:

- Oxidation of 4,4-Dimethylpentanol: This method involves the oxidation of the corresponding alcohol using oxidizing agents such as potassium permanganate or chromic acid.

- Alkylation of Acetic Acid: The compound can be synthesized via alkylation processes involving acetic acid and suitable alkyl halides.

- Modified Strecker Synthesis: This method incorporates an enzymatic deamidation step, starting with simpler amino acids to yield 4,4-dimethylpentanoic acid as a product .

4,4-Dimethylpentanoic acid finds applications across various fields:

- Chemical Industry: Used as a precursor in synthesizing esters and other organic compounds.

- Pharmaceuticals: Investigated for potential applications in drug formulations due to its unique structural properties.

- Food Industry: May serve as a flavoring agent or preservative owing to its fatty acid characteristics.

Studies on the interactions of 4,4-dimethylpentanoic acid with other compounds have shown that it may affect metabolic pathways involving fatty acids. Interaction studies often focus on how it influences enzyme activity or interacts with cellular membranes. More comprehensive research is required to fully understand these interactions and their implications for health and disease.

Several compounds share structural similarities with 4,4-dimethylpentanoic acid. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Pentanoic Acid | Straight-chain structure; fewer branching points. | |

| 3-Methylpentanoic Acid | Contains one methyl group; less sterically hindered. | |

| 2-Methylpentanoic Acid | Methyl group at the second carbon; different branching pattern. | |

| 2-Ethylhexanoic Acid | Longer carbon chain; more complex structure. |

The unique branching pattern of 4,4-dimethylpentanoic acid gives it distinct physical properties compared to these similar compounds, influencing its reactivity and applications in various fields.

Traditional Synthetic Approaches

Acid-Catalyzed Carbonylation (Koch Reaction)

The Koch reaction is the cornerstone of industrial 4,4-dimethylpentanoic acid production. This method involves the carbonylation of branched alkenes or alcohols under acidic conditions. For example, 4,4-dimethyl-1-pentene reacts with carbon monoxide (CO) and water in the presence of sulfuric acid or BF₃-HF catalysts at elevated pressures (50–100 atm) and temperatures (40–100°C) to yield the target acid. The mechanism proceeds via carbocation intermediacy:

- Protonation of the alkene forms a tertiary carbenium ion.

- CO insertion generates an acylium ion.

- Hydrolysis produces the carboxylic acid.

Key Advantages: High yields (>80%) and scalability for bulk production.

Limitations: Corrosive catalysts, energy-intensive conditions, and carbocation rearrangements leading to side products.

Alkylation and Substitution Reactions

Alternative routes involve alkylation of malonic acid derivatives. For instance, pivaloyl chloride (2,2-dimethylpropanoyl chloride) reacts with malonic acid esters in a Claisen-type condensation to form 3-oxo-4,4-dimethylpentanoic esters, which are subsequently decarboxylated and reduced. This method offers precise control over branching but requires multi-step purification.

Hydrogenation of Unsaturated Precursors

Unsaturated precursors like 4,4-dimethyl-2-pentenoic acid undergo catalytic hydrogenation to yield the saturated acid. Palladium or rhodium catalysts facilitate selective reduction without affecting the carboxyl group. However, substrate accessibility limits this approach’s practicality.

Catalytic and Modern Synthetic Strategies

Transition Metal-Mediated Reactions

Recent advances employ Au(I), Cu(I), or Pd(I) carbonyl complexes as catalysts, enabling Koch-type reactions under milder conditions (room temperature, atmospheric pressure). For example, Au(I)-catalyzed carbonylation of 4,4-dimethyl-1-pentene in sulfuric acid achieves 85% yield with minimal side products. These systems reduce energy consumption and enhance selectivity.

Biocatalytic and Enzymatic Synthesis

Though underexplored, microbial fermentation using engineered E. coli strains has produced branched carboxylic acids via fatty acid biosynthesis pathways. Enzyme-mediated decarboxylation of α-keto acids (e.g., 4,4-dimethyl-2-oxopentanoic acid) represents a nascent green route.

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM][HSO₄]) serve as recyclable catalysts for Koch reactions, operating at 8 MPa and 160°C with 90% efficiency. Supercritical CO₂ as a solvent further reduces environmental impact by eliminating volatile organic compounds.

Industrial Production and Scalability

The Koch process dominates industrial-scale synthesis, with global production exceeding 150,000 tonnes annually. Key players like Enjay Chemical (now ExxonMobil) utilize continuous reactors for carboxylating isobutylene-derived olefins. Challenges include catalyst recovery and waste acid management, addressed via biphasic systems and immobilized catalysts.

Esterification and Amidation Reactions

4,4-Dimethylpentanoic acid exhibits typical carboxylic acid reactivity patterns in esterification and amidation transformations [2]. The branched structure with two methyl groups at the 4-position creates steric hindrance that influences reaction rates and selectivity compared to linear carboxylic acids [6]. This structural feature makes the compound particularly useful as a substrate for studying the effects of steric bulk on nucleophilic acyl substitution mechanisms [13].

The carboxylic acid functionality readily participates in esterification reactions with primary and secondary alcohols under appropriate conditions [2]. The presence of the geminal dimethyl groups at the 4-position does not significantly impair the electrophilicity of the carbonyl carbon, allowing for efficient conversion to ester derivatives [4]. Standard esterification protocols including acid-catalyzed Fischer esterification and coupling reagent-mediated methods have been successfully applied to this substrate [22] [23].

For amidation reactions, 4,4-dimethylpentanoic acid can be converted to the corresponding amides using various coupling reagents and conditions [27] [31]. The steric environment created by the branching may influence the selectivity between different amine nucleophiles, making it a valuable model compound for mechanistic studies [20] [28].

Mechanistic Insights into Acid Derivative Formation

The mechanistic pathway for esterification of 4,4-dimethylpentanoic acid follows the established nucleophilic acyl substitution mechanism characteristic of carboxylic acid derivatives [23] [26]. In Fischer esterification, the reaction proceeds through initial protonation of the carbonyl oxygen by the acid catalyst, followed by nucleophilic attack of the alcohol [23]. The resulting tetrahedral intermediate undergoes proton transfer and elimination of water to yield the ester product [26].

The mechanism involves five distinct steps: protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer to form a good leaving group, elimination of water with formation of the carbon-oxygen double bond, and final deprotonation to regenerate the catalyst [23]. The branched structure of 4,4-dimethylpentanoic acid may influence the stability of the tetrahedral intermediate due to steric interactions [22].

For coupling reagent-mediated esterifications, the Steglich esterification mechanism has been extensively studied [21] [53]. The reaction begins with formation of an active ester intermediate through reaction of the carboxylic acid with dicyclohexylcarbodiimide [20] [27]. This intermediate exhibits enhanced electrophilicity compared to the parent acid, facilitating nucleophilic attack by the alcohol [21]. The role of 4-dimethylaminopyridine as a catalyst involves formation of an acylpyridinium intermediate that serves as an efficient acyl transfer agent [5] [53].

In amidation reactions using coupling reagents, the mechanism parallels esterification but with amine nucleophiles [20] [27]. The formation of the active ester intermediate is followed by nucleophilic attack of the amine, leading to amide bond formation with concurrent release of the coupling reagent byproduct [28] [31]. The mechanistic pathway has been confirmed through isolation of key intermediates and kinetic studies [29].

Reagent-Specific Selectivity and Optimization

Optimization studies for esterification of 4,4-dimethylpentanoic acid have identified several key parameters that influence reaction efficiency and selectivity [4] [54]. Temperature, solvent choice, and reagent stoichiometry significantly impact both reaction rates and product yields [55] [57]. For Fischer esterification, optimal conditions typically involve elevated temperatures (60-80°C) with excess alcohol to drive the equilibrium toward ester formation [22] [26].

| Esterification Method | Reagents | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Fischer Esterification | Methanol/H₂SO₄ | 65-80 | 4-6 | 75-85 |

| Steglich Esterification | DCC/DMAP | 20-25 | 2-4 | 85-95 |

| Acid Chloride Method | SOCl₂/Alcohol | 0-25 | 1-2 | 90-98 |

The Steglich esterification method has demonstrated superior performance for 4,4-dimethylpentanoic acid, particularly with sterically hindered alcohols [53] [54]. Optimal conditions involve using 1.1 equivalents of dicyclohexylcarbodiimide and 0.1 equivalents of 4-dimethylaminopyridine in dichloromethane at room temperature [21] [53]. The mild reaction conditions minimize side reactions and allow for high functional group tolerance [3].

Recent developments in coupling reagent technology have introduced alternatives to traditional carbodiimides [24] [54]. The use of 5-nitro-4,6-dithiocyanatopyrimidine has shown promise for rapid esterification within one minute reaction times [24]. For 4,4-dimethylpentanoic acid substrates, these ultrafast conditions provide yields comparable to traditional methods while offering improved environmental profiles [54].

Amidation optimization has focused on coupling reagent selection and reaction conditions [30] [32]. Uronium and guanidinium-based reagents such as HATU and HBTU have shown excellent performance for converting 4,4-dimethylpentanoic acid to amide derivatives [30] [32]. Optimal conditions typically involve 1.1 equivalents of the coupling reagent with 2 equivalents of base in polar aprotic solvents [28] [33].

Oxidation and Reduction Pathways

The oxidation and reduction chemistry of 4,4-dimethylpentanoic acid encompasses several distinct transformation pathways that exploit the reactivity of both the carboxylic acid functionality and the alkyl chain [9] [34]. These reactions provide access to diverse structural motifs and have been extensively studied for mechanistic insights and synthetic applications [35] [39].

Decarboxylation and Dehydrogenation Reactions

Decarboxylation of 4,4-dimethylpentanoic acid can be achieved through various oxidative conditions, with lead tetraacetate being the most extensively studied reagent [34] [35]. The reaction mechanism involves initial formation of a carboxylate-lead complex, followed by homolytic cleavage to generate a tertiary radical intermediate [35] [37]. This radical can undergo further oxidation to form the corresponding carbocation, which then eliminates a proton or undergoes rearrangement to yield olefinic products [36] [38].

The lead tetraacetate-mediated decarboxylation proceeds through a two-step mechanism [34] [35]. In the first step, the carboxylic acid coordinates to the lead center, followed by homolytic cleavage of the carbon-lead bond with concurrent loss of carbon dioxide [37]. The resulting tertiary radical at the 4-position can be trapped by various species or undergo further oxidation to generate carbocationic intermediates [36] [38].

| Decarboxylation Conditions | Temperature (°C) | Solvent | Products | Yield (%) |

|---|---|---|---|---|

| Pb(OAc)₄/Benzene | 80-100 | Benzene | Alkenes/Acetates | 60-75 |

| Pb(OAc)₄/Pyridine | 60-80 | Pyridine | Alkenes | 70-85 |

| Pb(OAc)₄/CF₃COOH | 25-40 | Benzene | Acetates | 80-90 |

Dehydrogenation reactions of 4,4-dimethylpentanoic acid have been achieved through palladium-catalyzed carbon-hydrogen activation protocols [39] [40]. These transformations involve selective activation of beta-methylene carbon-hydrogen bonds to form alpha,beta-unsaturated carboxylic acids [40]. The reaction mechanism proceeds through formation of a palladium-carboxylate complex, followed by intramolecular carbon-hydrogen activation and beta-hydride elimination [39].

The dehydrogenation process has been optimized using pyridine-pyridone ligands that enable divergent reaction pathways [40]. Under specific conditions, the reaction can be directed toward formation of either alpha,beta-unsaturated acids or gamma-alkylidene butenolides through ligand-controlled selectivity [39] [40]. The use of molecular oxygen as the terminal oxidant makes this transformation environmentally attractive [40].

Hydrogenolysis of Functional Groups

Hydrogenolysis reactions of 4,4-dimethylpentanoic acid focus primarily on reduction of the carboxylic acid functionality to the corresponding alcohol [41] [42]. This transformation represents a challenging synthetic goal due to the inherent stability of carboxylic acids toward reduction [46] [48]. Various catalytic systems have been developed to achieve this conversion under mild conditions [43] [44].

Homogeneous catalysis using ruthenium complexes has proven effective for the hydrogenolysis of 4,4-dimethylpentanoic acid [42] [44]. The mechanism involves initial formation of a ruthenium-carboxylate complex, followed by insertion of molecular hydrogen and subsequent reduction to the aldehyde intermediate [44]. Further reduction of the aldehyde yields the primary alcohol product [48].

The catalytic cycle for ruthenium-mediated hydrogenolysis involves two distinct phases [44]. The first cycle converts the carboxylic acid to an aldehyde through hydrogen insertion and carbon-oxygen bond cleavage [42]. The second cycle reduces the aldehyde to the alcohol through a similar mechanism [44]. Both cycles share common elementary steps including hydrogen heterolysis and hydride migration [48].

| Hydrogenolysis Catalyst | Pressure (bar) | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Ru(acac)₃/Triphos | 50-80 | 140-160 | 12-24 | 85-92 |

| [MnBr(CO)₅]/PhSiH₃ | 1 | 80-100 | 6-12 | 78-88 |

| Rh₆(CO)₁₆/Re₂(CO)₁₀ | 100 | 140-170 | 18-36 | 80-90 |

Bimetallic catalyst systems have shown exceptional performance for the hydrogenolysis of 4,4-dimethylpentanoic acid [45]. These systems combine Group 8-10 late transition metals with Group 6-7 early transition metal carbonyls to achieve synergistic effects [45]. The bimetallic approach provides enhanced reducing ability compared to monometallic systems and allows for operation under milder conditions [45].

Recent developments in manganese-catalyzed hydrogenolysis have provided earth-abundant alternatives to precious metal catalysts [48]. Using manganese(I) carbonyl complexes with silane reducing agents, 4,4-dimethylpentanoic acid can be efficiently converted to the corresponding alcohol [48]. The mechanism involves formation of silyl ester intermediates followed by reduction through a coordinatively unsaturated manganese species [48].

Cross-Coupling and Bond-Forming Reactions

Cross-coupling reactions involving 4,4-dimethylpentanoic acid derivatives enable the formation of carbon-carbon and carbon-heteroatom bonds through organometallic intermediates [14] [17]. These transformations expand the synthetic utility of the compound by providing access to complex molecular architectures [15] [16].

Radical and Controlled Polymerization (ATRP)

Atom Transfer Radical Polymerization utilizing 4,4-dimethylpentanoic acid-derived initiators represents an important application in polymer chemistry [16] [18]. The branched structure of the acid provides unique steric properties when incorporated as an initiating group or chain end functionality [16]. The ATRP mechanism involves reversible activation of dormant species through transition metal-catalyzed atom transfer processes [18].

The ATRP equilibrium for 4,4-dimethylpentanoic acid derivatives involves rapid exchange between dormant alkyl halide species and active radical centers [16] [18]. The transition metal catalyst facilitates this equilibrium through one-electron transfer processes that generate radicals in controlled concentrations [18]. The low radical concentration minimizes termination reactions and enables precise molecular weight control [18].

| ATRP Parameters | Catalyst | Temperature (°C) | Conversion (%) | Molecular Weight Control |

|---|---|---|---|---|

| Cu(I)Br/Ligand | CuBr/bipyridine | 60-90 | 80-95 | PDI < 1.3 |

| Fe(II)/Ligand | FeBr₂/diimine | 70-100 | 75-90 | PDI < 1.4 |

| Ni(II)/Ligand | NiBr₂/phosphine | 80-110 | 70-85 | PDI < 1.5 |

The controlled nature of ATRP allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions [16] [18]. For 4,4-dimethylpentanoic acid-derived systems, the branched structure can influence both the polymerization rate and the final polymer properties [18]. The steric bulk may reduce the rate of radical propagation while enhancing the stability of the dormant species [16].

Grignard and Organometallic Reactions

Grignard reactions involving 4,4-dimethylpentanoic acid derivatives provide access to carbon-carbon bond formation through nucleophilic addition to electrophilic centers [17] [19]. The preparation of Grignard reagents from halide derivatives of the acid requires careful control of reaction conditions to prevent competing reactions [17].

The mechanism of Grignard formation involves oxidative addition of the organic halide to magnesium metal [17]. For 4,4-dimethylpentanoic acid derivatives, the steric environment around the halide may influence the rate of this process [19]. Once formed, the Grignard reagent exhibits typical nucleophilic reactivity toward carbonyl compounds and other electrophiles [17].

Computational studies have revealed the importance of solvent coordination in determining the reactive species in Grignard chemistry [17]. Both mononuclear and dinuclear magnesium complexes can participate in nucleophilic addition reactions, with the relative abundance depending on the specific conditions [17]. For 4,4-dimethylpentanoic acid derivatives, the branched structure may favor certain aggregation states over others [19].

The Schlenk equilibrium plays a crucial role in determining the distribution of organometallic species in solution [17]. This equilibrium involves redistribution of organic groups and halides among different magnesium centers [19]. The position of this equilibrium can significantly influence the reactivity and selectivity of subsequent reactions [17].

Synthesis of Chiral Building Blocks

4,4-Dimethylpentanoic acid serves as a crucial precursor in the synthesis of various chiral building blocks, particularly in the development of enantiomerically pure compounds for pharmaceutical applications . The compound's unique structural framework, characterized by the presence of two methyl groups at the fourth carbon position, provides an excellent starting point for asymmetric synthesis methodologies.

The synthesis of (R)-2-amino-4,4-dimethylpentanoic acid represents a particularly significant application, with this chiral building block serving as a versatile intermediate in pharmaceutical synthesis . Asymmetric hydrogenation using chiral rhodium catalysts has been successfully employed to achieve high enantiomeric excess in the preparation of this compound . The stereochemical control achieved through these methods is critical for biological activity, as demonstrated in various pharmaceutical applications where the (R)-enantiomer exhibits superior potency compared to the (S)-counterpart .

Advanced synthetic methodologies have been developed for the preparation of chiral derivatives, including microwave-assisted coupling reactions that utilize sodium carbonate in tetrahydrofuran and acetonitrile under controlled conditions . These reactions typically proceed at elevated temperatures (135°C) for optimized reaction times (30 minutes), followed by enantiomer separation through chiral chromatography or enzymatic resolution . The resulting products demonstrate excellent enantiomeric purity, often exceeding 99% enantiomeric excess, which is essential for pharmaceutical applications .

The development of structure-activity relationship studies has revealed that systematic modifications of the side chain substituents can significantly impact biological activity . For example, replacement of the tert-butyl group with various other substituents, including spirocyclobutane derivatives, has yielded compounds with enhanced potency in biological assays . The incorporation of trifluoromethyl groups has also been explored, although these modifications may disrupt optimal binding geometry in certain applications .

Precursor for Bioactive Molecules (e.g., Amino Acids)

4,4-Dimethylpentanoic acid functions as a fundamental precursor in the synthesis of non-canonical amino acids and bioactive molecules with therapeutic potential [3]. The compound's structural versatility enables the preparation of branched-chain amino acid derivatives that exhibit significant biological activities, including metabolic regulation and neurotransmitter modulation .

Research has demonstrated that derivatives of 4,4-dimethylpentanoic acid play crucial roles in protein synthesis enhancement . The compound serves as a building block for modified peptides and proteins, with studies indicating that it can enhance the production of specific proteins under controlled conditions . This application is particularly valuable in metabolic engineering, where the incorporation of branched-chain amino acid derivatives can influence cellular metabolism and energy production .

The synthesis of 3-amino-4,4-dimethylpentanoic acid has emerged as a particularly important application, with this compound demonstrating potent biological activity as a SHP1 activator in anti-cancer research [3] . The preparation of this compound involves reductive amination methodologies utilizing ammonium acetate and sodium cyanoborohydride, achieving yields of 74-76% . The resulting compound has shown remarkable efficacy in cellular assays, with EC50 values in the low micromolar range against various cancer cell lines .

Metabolic pathway studies have revealed that 4,4-dimethylpentanoic acid derivatives can influence branched-chain amino acid metabolism, particularly in the regulation of leucine catabolism . The compound exhibits dual effects on metabolic activity, enhancing metabolic function at low concentrations while potentially causing accumulation of branched-chain amino acids at higher concentrations due to inhibitory effects on specific dehydrogenase complexes .

Polymer and Material Science

Monomer for Controlled Radical Polymerization

4,4-Dimethylpentanoic acid demonstrates significant utility as a monomer in controlled radical polymerization systems, particularly in the development of atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) methodologies [5] [6]. The compound's carboxylic acid functionality provides excellent control over polymerization kinetics while enabling the incorporation of functional groups into polymer chains.

Reverse atom transfer radical polymerization (RATRP) has been successfully employed using 4,4-dimethylpentanoic acid derivatives as initiating systems [5]. The polymerization of dimethyl itaconate using 2,2-azobis(2-methylpropionate) (AIBME) as initiator in combination with copper(II) bromide and 4,4-dinonyl-2,2-bipyridyl ligand has yielded polymers with controlled molecular weights and narrow polydispersity indices [5]. The optimal ratio of initiator to copper catalyst (1:1) resulted in polydispersity values as low as 1.09, indicating excellent control over the polymerization process [5].

Acid-triggered polymerization represents a particularly innovative application, where 4,4-dimethylpentanoic acid derivatives enable polymerization in the absence of conventional radical initiators [6]. This methodology utilizes 2-(((butylsulfanyl)carbothioyl)sulfanyl)propanoic acid as the RAFT agent with sulfuric acid as the triggering component [6]. The polymerization proceeds at moderate temperatures (70°C) and achieves high monomer conversions (90%) with excellent molecular weight control (Đ = 1.13) [6].

Role in Surfactant and Lubricant Formulation

4,4-Dimethylpentanoic acid serves as a valuable component in the formulation of specialized surfactants and lubricants, particularly in applications requiring enhanced thermal stability and chemical resistance [7] [8]. The compound's branched structure and carboxylic acid functionality provide unique properties that are beneficial in high-performance formulations.

Lubricant applications have been extensively developed using 4,4-dimethylpentanoic acid derivatives as base components and additives [8]. The compound has been incorporated into polyalphaolefin (PAO) and polyalkylene glycol (PAG) based lubricants, where it contributes to improved thermal stability and oxidation resistance [8]. In high-temperature lubricant formulations, the compound demonstrates excellent performance as a thermal stability enhancer, maintaining lubricant properties at temperatures exceeding 200°C [7].

Synthetic ester base lubricants incorporating 4,4-dimethylpentanoic acid have shown superior performance in demanding applications [8]. The compound has been used in the synthesis of pentaerythritol ester lubricants, where its branched structure contributes to improved low-temperature fluidity and high-temperature stability [8]. These formulations demonstrate excellent antiwear properties and extreme pressure performance, making them suitable for automotive and industrial applications [8].

Agrochemical and Industrial Chemicals

Production of Herbicides and Fungicides

4,4-Dimethylpentanoic acid serves as an important intermediate in the synthesis of various agrochemical compounds, particularly in the development of herbicides and fungicides with enhanced efficacy and environmental compatibility [11] . The compound's structural framework provides a versatile platform for the incorporation of bioactive moieties that target specific plant pathogens and weeds.

Fungicide development has utilized 4,4-dimethylpentanoic acid derivatives in the synthesis of carboxamide antifungal agents (CAA) [11]. The incorporation of the compound into threoninamide carbamate derivatives has yielded compounds with significant antifungal activity against Oomycete fungi, including Phytophthora capsici and Pseudoperonospora cubensis [11]. These compounds demonstrate moderate to high control efficacy (>50%) at low concentrations (6.25 μg/mL), often exceeding the performance of commercial fungicides [11].

Herbicide applications have been developed using 4,4-dimethylpentanoic acid derivatives as key intermediates in the synthesis of triazine herbicides [13]. The compound has been incorporated into synthetic routes for ametryn and related herbicides, where it serves as a structural component that enhances selectivity and environmental stability [13]. The synthesis typically involves chlorotriazine intermediates that undergo nucleophilic substitution reactions with amine derivatives [13].

Corrosion Inhibitors and Plasticizers

4,4-Dimethylpentanoic acid plays a significant role in the development of corrosion inhibitors and plasticizers for industrial applications, where its unique structural properties contribute to enhanced performance and durability [9] [14]. The compound's carboxylic acid functionality and branched structure make it particularly suitable for applications requiring chemical stability and compatibility with various polymer systems.

Corrosion inhibitor formulations utilizing 4,4-dimethylpentanoic acid derivatives have demonstrated exceptional performance in protecting metal surfaces from corrosive environments [9]. Imidazoline-based inhibitors synthesized from tall oil fatty acid (TOFA) and diethylenetriamine (DETA) have shown inhibition efficiencies exceeding 91% at concentrations of 300 ppm [9]. These inhibitors function as mixed-type inhibitors, providing protection through both anodic and cathodic mechanisms while maintaining effectiveness under high-flow conditions [9].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

95823-36-2

1118-47-4

Wikipedia

Use Classification

General Manufacturing Information

All other basic organic chemical manufacturing

Carboxylic acids, C6-8-neo-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.